1-(2-Thienyl)cyclopentanecarbonyl chloride
Overview
Description
1-(2-Thienyl)cyclopentanecarbonyl chloride is an organic compound characterized by the presence of a thienyl group attached to a cyclopentanecarbonyl chloride moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both thiophene and cyclopentanecarbonyl chloride, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienyl)cyclopentanecarbonyl chloride typically involves the reaction of 2-thiophenecarboxylic acid with cyclopentanecarbonyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common catalysts include pyridine or triethylamine, which act as bases to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienyl)cyclopentanecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Pyridine or triethylamine as bases, reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, reaction temperature around 0-25°C.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), reaction temperature around 0-25°C.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Scientific Research Applications
1-(2-Thienyl)cyclopentanecarbonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the thienylcyclopentanecarbonyl moiety into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbonyl chloride: Lacks the thienyl group, making it less versatile in certain synthetic applications.
2-Thiophenecarboxylic acid chloride: Contains a thiophene ring but lacks the cyclopentane moiety, limiting its reactivity compared to 1-(2-Thienyl)cyclopentanecarbonyl chloride.
Uniqueness
This compound is unique due to the combination of the thienyl and cyclopentanecarbonyl chloride functionalities. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-thiophen-2-ylcyclopentane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKQYNIEGWOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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